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Compound of Interest

Compound Name: Tributylstibine

Cat. No.: B1616207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tributylstibine (C₁₂H₂₇Sb). Due to the limited public availability of experimental spectra, this

document combines confirmed data sources with predicted values based on established

spectroscopic principles to offer a valuable resource for researchers working with

organoantimony compounds. The information is presented to facilitate identification,

characterization, and quality control.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tributylstibine. While ¹H NMR,

¹³C NMR, and FTIR data have been reported, specific experimental values are not readily

available in public databases.[1] Therefore, the tables for NMR and IR spectroscopy present

predicted or typical values based on the known structure of tributylstibine and general

spectroscopic correlation tables. Mass spectrometry data is predicted based on common

fragmentation patterns of analogous organometallic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 0.9 Triplet 9H -CH₃

~ 1.3 Sextet 6H -CH₂-CH₃

~ 1.5 Quintet 6H -CH₂-CH₂-CH₃

~ 1.0 Triplet 6H Sb-CH₂-

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~ 13.8 -CH₃

~ 28.5 -CH₂-CH₃

~ 29.0 -CH₂-CH₂-CH₃

~ 15.0 Sb-CH₂-

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2870 Strong C-H stretch (alkyl)

1465 Medium C-H bend (CH₂)

1375 Medium C-H bend (CH₃)

~ 500 Medium-Weak Sb-C stretch
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Disclaimer: These are predicted values. The Sb-C stretching frequency can be influenced by

the coordination state of the antimony atom.

Table 4: Mass Spectrometry Data (Predicted
Fragmentation)

m/z Ion Notes

292/294 [C₁₂H₂₇Sb]⁺
Molecular ion peak (¹²¹Sb/¹²³Sb

isotopes)

235/237 [C₈H₁₈Sb]⁺ Loss of a butyl radical

178/180 [C₄H₉Sb]⁺ Loss of two butyl radicals

121/123 [Sb]⁺ Antimony cation

57 [C₄H₉]⁺ Butyl cation

Disclaimer: The relative abundances of the isotopic peaks for antimony (¹²¹Sb and ¹²³Sb) would

be a key identifying feature.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

tributylstibine. These protocols are based on standard laboratory practices and may require

optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve an appropriate amount of tributylstibine (typically 5-10 mg) in

a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tributylstibine is air-

sensitive, so sample preparation should be conducted under an inert atmosphere (e.g.,

nitrogen or argon).

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.
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Acquisition Parameters:

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts should be referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As tributylstibine is a liquid, the spectrum can be obtained as a neat

thin film between two salt plates (e.g., KBr or NaCl). This should be prepared quickly to

minimize exposure to air.

FTIR Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Mode: Transmission.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of tributylstibine in a volatile organic

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively

volatile and thermally stable compounds.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Acquisition Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. The isotopic pattern of antimony is a key diagnostic

feature.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

tributylstibine and the relationship between the different spectroscopic techniques and the

information they provide.
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Spectroscopic Analysis Workflow for Tributylstibine
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Spectroscopic analysis workflow for tributylstibine.
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Relationship between Spectroscopic Techniques and Molecular Information

Spectroscopic Techniques

Derived Molecular Information
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Spectroscopic techniques and derived molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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